

Physical and chemical properties of 2-Methoxy-N-methylethanamine

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Compound of Interest

Compound Name: 2-Methoxy-N-methylethanamine

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An In-Depth Technical Guide to 2-Methoxy-N-methylethanamine

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Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and handling of **2-Methoxy-N-methylethanamine** (CAS No. 38256-93-8). As a bifunctional molecule incorporating both a secondary amine and an ether moiety, this compound serves as a versatile building block in organic synthesis. Its unique structural characteristics make it a valuable intermediate for researchers and drug development professionals exploring the synthesis of complex molecular architectures. This document consolidates key technical data, outlines detailed experimental protocols, and discusses the scientific principles underlying its reactivity and application, ensuring a thorough resource for laboratory and development settings.

Introduction and Molecular Overview

2-Methoxy-N-methylethanamine, with the IUPAC name **2-methoxy-N-methylethanamine**, is a clear, colorless to light yellow liquid.^[1] Its structure features a secondary amine, which provides a nucleophilic center and a site for hydrogen bonding, and an ether linkage, which influences its solubility and conformational properties.^[2] This dual functionality makes it an

adaptable reagent in a variety of chemical transformations, including nucleophilic substitution and amination reactions.[\[1\]](#)[\[2\]](#)

This guide will systematically detail the compound's properties, providing the foundational knowledge necessary for its effective and safe utilization in research and development, particularly within the pharmaceutical and fine chemical sectors.

Physicochemical and Spectroscopic Properties

The accurate characterization of a chemical intermediate is paramount for its successful application in multi-step syntheses. The physical and spectroscopic properties of **2-Methoxy-N-methylethanamine** are summarized below.

Physical Properties

The physical properties of **2-Methoxy-N-methylethanamine** determine its behavior under various laboratory conditions and are crucial for process design, purification, and storage.

Property	Value	Source(s)
CAS Number	38256-93-8	[3]
Molecular Formula	C ₄ H ₁₁ NO	[3]
Molecular Weight	89.14 g/mol	[3]
Appearance	Colorless to light yellow clear liquid	[4]
Boiling Point	96 °C	[4]
Density	0.83 g/cm ³ (at 25 °C)	[5]
Refractive Index (n ²⁰ /D)	1.401	[4]
Flash Point	1 °C	[4]
pKa (Predicted)	9.52 ± 0.10	[4]
Solubility	Soluble in water and common organic solvents	[4]

Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of the molecule.

The ^1H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule. The spectrum of **2-Methoxy-N-methylethanamine** in CDCl_3 shows distinct signals corresponding to the four unique proton environments.^[6]

- ^1H NMR (400 MHz, CDCl_3) δ (ppm):
 - 3.49 (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the ether oxygen (- $\text{CH}_2\text{-O}$).
 - 3.36 (s, 3H): Singlet from the three protons of the methoxy group (O-CH_3).
 - 2.74 (t, 2H): Triplet for the two protons on the carbon adjacent to the nitrogen (- $\text{N-CH}_2\text{-}$).
 - 2.44 (s, 3H): Singlet from the three protons of the N-methyl group (N-CH_3).
 - \sim 2.22 (s, 1H): Broad singlet corresponding to the amine proton (N-H).^[6]

The ^{13}C NMR spectrum reveals the four distinct carbon environments within the molecule.

- Predicted ^{13}C NMR δ (ppm):
 - \sim 72 ppm: Carbon adjacent to the ether oxygen ($\text{CH}_2\text{-O}$).
 - \sim 59 ppm: Methoxy carbon (O-CH_3).
 - \sim 51 ppm: Carbon adjacent to the nitrogen (N-CH_2).
 - \sim 36 ppm: N-methyl carbon (N-CH_3).

The IR spectrum highlights the key functional groups present. For **2-Methoxy-N-methylethanamine**, the following characteristic absorption bands are expected:^[7]

- \sim 3300-3400 cm^{-1} (broad): N-H stretching vibration of the secondary amine. The broadness is due to hydrogen bonding.^[7]

- 2950-2800 cm^{-1} : C-H stretching vibrations of the methyl and methylene groups.
- $\sim 1100 \text{ cm}^{-1}$ (strong): C-O-C stretching vibration characteristic of the ether linkage.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak ($[\text{M}]^+$) would appear at $\text{m/z} = 89$. Key fragmentation pathways for aliphatic amines involve α -cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is a dominant process.^{[3][8]}

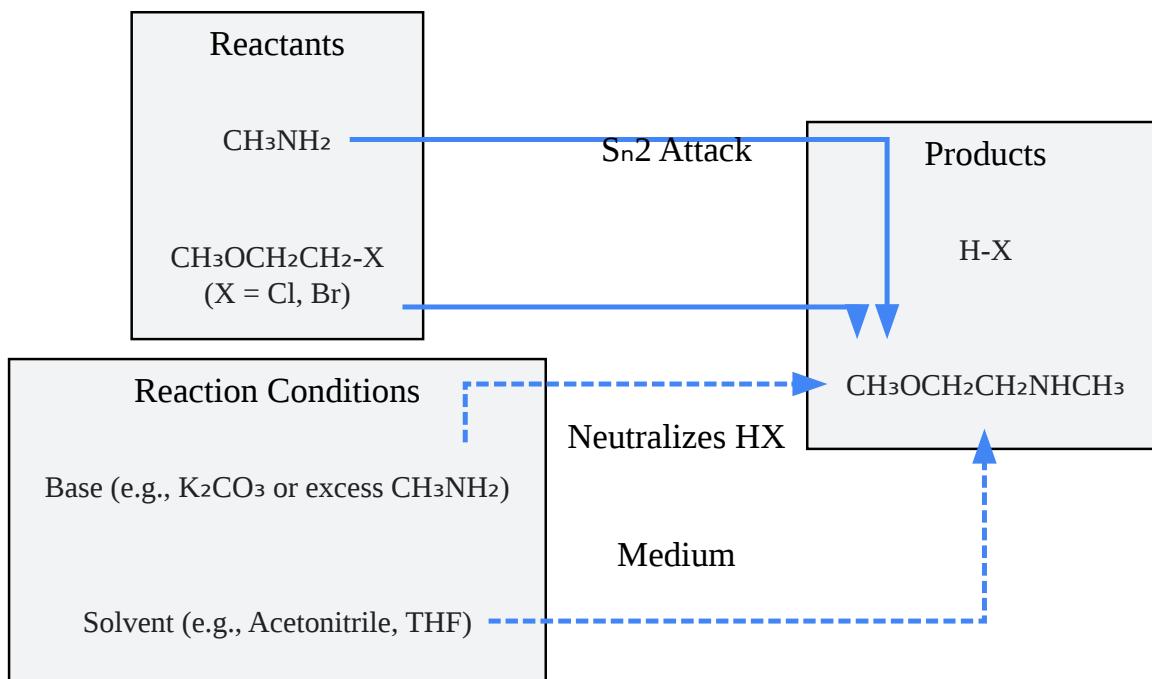
- Expected Key Fragments (m/z):
 - 89 ($[\text{M}]^+$): Molecular ion.
 - 58: Loss of a methoxy group ($\bullet\text{OCH}_3$).
 - 44 ($[\text{CH}_2=\text{NHCH}_3]^+$): α -cleavage with loss of a methoxyethyl radical ($\bullet\text{CH}_2\text{OCH}_3$). This is often a base peak for secondary amines.^[8]

Synthesis and Manufacturing

The synthesis of **2-Methoxy-N-methylethanamine** is most commonly achieved via nucleophilic substitution, a cornerstone reaction in organic chemistry.

Synthetic Pathway: N-Alkylation

The primary synthetic route involves the N-alkylation of methylamine with a suitable 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane. This reaction is a classic example of an $\text{S}_{\text{n}}2$ mechanism.



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Caption: General workflow for the synthesis of **2-Methoxy-N-methylethanamine**.

Step-by-Step Experimental Protocol (Illustrative)

This protocol describes a representative procedure for the synthesis of **2-Methoxy-N-methylethanamine**.

- Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of methylamine (2.0 equivalents) in a suitable polar aprotic solvent such as acetonitrile or THF.
- Addition of Base (Optional but Recommended): Add a mild inorganic base such as potassium carbonate (1.5 equivalents). The base serves to neutralize the hydrohalic acid (HX) byproduct, preventing the protonation of the starting methylamine, which would render it non-nucleophilic. Using an excess of the methylamine reactant can also serve this purpose, but may complicate purification.

- **Addition of Electrophile:** Charge the dropping funnel with 1-bromo-2-methoxyethane (1.0 equivalent). Add the alkyl halide dropwise to the stirred methylamine solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
- **Workup and Isolation:**
 - Cool the reaction mixture to room temperature.
 - Filter off the inorganic salts (e.g., K_2CO_3 and KBr).
 - Concentrate the filtrate under reduced pressure to remove the solvent.
 - The resulting crude product can be purified by fractional distillation under atmospheric pressure to yield pure **2-Methoxy-N-methylethanamine** (b.p. 96 °C).

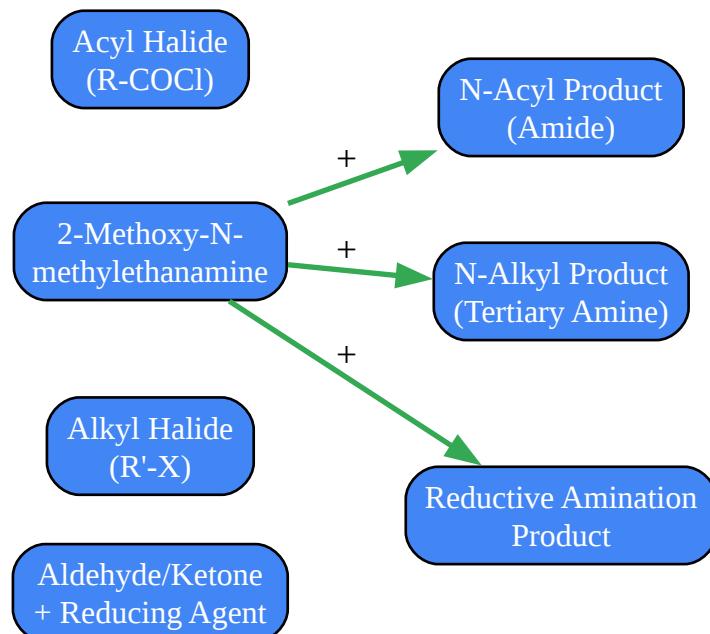
Chemical Reactivity and Applications

The utility of **2-Methoxy-N-methylethanamine** stems from the reactivity of its secondary amine functional group.

Reactivity Profile

- **Nucleophilicity:** The lone pair of electrons on the nitrogen atom makes the molecule a competent nucleophile. It readily participates in reactions with a wide range of electrophiles.
- **Basicity:** As a secondary amine, it is a moderate base (predicted pK_a of conjugate acid ≈ 9.52) and will react with acids to form ammonium salts.^[4]
- **Acylation:** It can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the corresponding amide.

- Further Alkylation: As a secondary amine, it can undergo further alkylation to form a tertiary amine and subsequently a quaternary ammonium salt. This potential for over-alkylation is a key consideration in its synthesis and subsequent use.



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